molecular formula C13H15F2N3O B3216142 1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine CAS No. 1170969-82-0

1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine

Cat. No.: B3216142
CAS No.: 1170969-82-0
M. Wt: 267.27 g/mol
InChI Key: YHHNJKWDWUWTMR-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluoroethyl group and a methoxybenzyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the methoxybenzyl group: The final step involves the reaction of the difluoroethylated pyrazole with 2-methoxybenzyl chloride in the presence of a base, such as sodium hydride, to yield the desired compound.

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the pyrazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethyl group, using nucleophiles like amines or thiols.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the methoxybenzyl group or other labile bonds.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound is of interest in medicinal chemistry for the development of new therapeutic agents, particularly as potential inhibitors of specific enzymes or receptors.

    Industry: It can be used in the development of new agrochemicals, such as herbicides or insecticides, due to its potential biological activities.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoroethyl and methoxybenzyl groups may contribute to the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

1-(2,2-difluoroethyl)-N-(2-methoxybenzyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-(2,2-difluoroethyl)-N-(2-chlorobenzyl)-1H-pyrazol-4-amine: This compound has a similar structure but with a chlorobenzyl group instead of a methoxybenzyl group, which may result in different biological activities and properties.

    1-(2,2-difluoroethyl)-N-(2-hydroxybenzyl)-1H-pyrazol-4-amine: The presence of a hydroxybenzyl group instead of a methoxybenzyl group can influence the compound’s solubility and reactivity.

    1-(2,2-difluoroethyl)-N-(2-nitrobenzyl)-1H-pyrazol-4-amine: The nitrobenzyl group can introduce different electronic effects, potentially altering the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2,2-difluoroethyl)-N-[(2-methoxyphenyl)methyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O/c1-19-12-5-3-2-4-10(12)6-16-11-7-17-18(8-11)9-13(14)15/h2-5,7-8,13,16H,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHNJKWDWUWTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=CN(N=C2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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